molecular formula C22H21ClN4O3 B12171523 N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

Cat. No.: B12171523
M. Wt: 424.9 g/mol
InChI Key: VELJTJIYJYVJRT-UHFFFAOYSA-N
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Description

N-[2-({[1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 3-chlorophenyl group, linked via an amide bond to an ethylamino-indole-4-carboxamide moiety.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C22H21ClN4O3/c23-15-3-1-4-16(12-15)27-13-14(11-20(27)28)21(29)25-9-10-26-22(30)18-5-2-6-19-17(18)7-8-24-19/h1-8,12,14,24H,9-11,13H2,(H,25,29)(H,26,30)

InChI Key

VELJTJIYJYVJRT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the 3-chlorophenyl and pyrrolidinyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

Key analogs :

  • Compound 8c [(3-Chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide: Demonstrates potent antifungal activity against Trichophyton mentagrophytes (MIC = 0.49 µM), surpassing fluconazole .
  • Compound 9b (4-Chloro-N-{(1R)-2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide): Exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis (MIC = 1.95–7.81 µM), outperforming penicillin G and ciprofloxacin .

Structural Insights :

  • The 3-chlorophenyl group in the target compound may enhance membrane permeability and target binding compared to 4-chlorophenyl or fluorophenyl analogs, as halogen positioning influences steric and electronic interactions .
  • The indole-4-carboxamide moiety could modulate selectivity for eukaryotic vs. prokaryotic targets, as seen in indole-based kinase inhibitors .
Stereochemical Influence on Bioactivity
  • (R)-Enantiomers : In analogs like 9b, (R)-configurations correlate with higher antimicrobial potency, likely due to optimized binding to bacterial enzymes or membranes .
  • (S)-Enantiomers : Exhibit stronger inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, suggesting divergent mechanisms dependent on chirality .
Pharmacophore Comparisons
Compound Core Structure Key Substituents Bioactivity (MIC/EC₅₀) Reference
Target Compound Pyrrolidinone-indole-4-carboxamide 3-Chlorophenyl, ethylamide linker Not reported
Compound 8c Benzamide-pyrrolidinone 3-Chlorophenyl, hydroxybenzamide Antifungal (0.49 µM)
Compound 9b (R-enantiomer) Benzamide-pyrrolidinone 4-Chlorophenyl, hydroxybenzamide Antibacterial (1.95–7.81 µM)
Fluorophenyl Analog Pyrrolidinone-indole-4-carboxamide 4-Fluorophenyl GPCR signaling (hypothesized)

Mechanistic and Target-Based Comparisons

  • Antimicrobial Targets : Chlorophenyl-containing analogs (e.g., 8c, 9b) likely inhibit bacterial cell wall synthesis or fungal ergosterol biosynthesis, akin to β-lactams or azoles .
  • Signal Transduction : The indole-4-carboxamide group in the target compound may interact with GPCRs or kinase domains, similar to serotonin receptor modulators or PI3K/Akt/mTOR inhibitors .
  • Electron Transport Inhibition : (S)-enantiomers of related compounds disrupt PET in chloroplasts, suggesting redox-active properties that could extend to mitochondrial targets .

Biological Activity

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antibacterial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An indole ring system,
  • A pyrrolidine moiety,
  • A chlorophenyl group.

The presence of these functional groups suggests potential interactions with various biological targets, which may confer unique pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related indole derivatives. For instance, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial activity.

CompoundMIC (μg/mL)Target
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one0.98MRSA
N-[2-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamideTBDTBD

The exact MIC for this compound is yet to be determined in published literature but is expected to exhibit comparable activity based on structural analogs.

Anticancer Activity

In vitro studies have shown that compounds related to this compound possess significant anticancer properties. For example, certain derivatives have been tested against various cancer cell lines, including A549 (lung cancer) and others, showing IC50 values in the micromolar range.

CompoundIC50 (μM)Cell Line
5-Oxopyrrolidine Derivative 21<10A549
N-[2-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamideTBDTBD

The cytotoxicity of these compounds was evaluated using the MTT assay, indicating a preferential suppression of rapidly dividing cancer cells compared to non-cancerous cells.

The mechanism by which N-[2-{([1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Signaling : The ability to interfere with signaling pathways critical for cell survival and proliferation has been observed in related structures.

Case Studies

Several case studies have explored the biological activities of indole derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that indole derivatives significantly inhibited biofilm formation in MRSA strains, suggesting a potential application in treating biofilm-associated infections.
  • Anticancer Screening : In a recent screening of novel 5-Oxopyrrolidine derivatives, several exhibited potent activity against A549 cells, leading to further exploration of their structure–activity relationships.

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